molecular formula C9H8N2O5 B11714729 2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 10242-18-9

2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B11714729
CAS No.: 10242-18-9
M. Wt: 224.17 g/mol
InChI Key: GSUJYIQTPFRZOY-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-(prop-2-en-1-yloxy)benzene is a chemical compound characterized by the presence of two nitro groups and a prop-2-en-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-1-(prop-2-en-1-yloxy)benzene typically involves the nitration of 1-(prop-2-en-1-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro groups at the 2 and 4 positions of the benzene ring. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production of 2,4-dinitro-1-(prop-2-en-1-yloxy)benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced monitoring techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-1-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dinitro-1-(prop-2-en-1-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dinitro-1-(prop-2-en-1-yloxy)benzene involves its interaction with various molecular targets. The nitro groups can participate in electron-withdrawing interactions, making the benzene ring more reactive towards nucleophiles. The prop-2-en-1-yloxy group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of nitro and prop-2-en-1-yloxy groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry .

Properties

CAS No.

10242-18-9

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

2,4-dinitro-1-prop-2-enoxybenzene

InChI

InChI=1S/C9H8N2O5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h2-4,6H,1,5H2

InChI Key

GSUJYIQTPFRZOY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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